molecular formula C15H23NO4S B7451847 N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide

N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide

Cat. No.: B7451847
M. Wt: 313.4 g/mol
InChI Key: YZMXTXCFMGCWOB-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide: is an organic compound with the molecular formula C15H23NO4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with cyclohexyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyclohexyl and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-methylbenzenesulfonamide
  • N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide
  • N-cyclohexyl-2,4-dimethoxy-N-methylbenzenesulfonamide

Uniqueness

N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide is unique due to the presence of both cyclohexyl and methoxy groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility, stability, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-3,4-dimethoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-16(12-7-5-4-6-8-12)21(17,18)13-9-10-14(19-2)15(11-13)20-3/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMXTXCFMGCWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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